3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile
Description
This compound features a pyrrole core substituted with a benzoyl group at the 4-position and a methyl group at the 1-position. The pyrrole-acrylonitrile hybrid structure suggests applications in medicinal chemistry or agrochemicals, given the prevalence of such scaffolds in drug discovery and pesticide design .
Properties
IUPAC Name |
(Z)-3-(4-benzoyl-1-methylpyrrol-2-yl)-2-[(E)-methoxyiminomethyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20-12-15(17(21)14-6-4-3-5-7-14)9-16(20)8-13(10-18)11-19-22-2/h3-9,11-12H,1-2H3/b13-8+,19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUORWOQIYVWGI-ZXOAYOIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=C(C=NOC)C#N)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C(/C=N/OC)\C#N)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the benzoyl group: This step can involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the acrylonitrile moiety: This can be done through a Knoevenagel condensation reaction between a nitrile and an aldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might convert the nitrile group to an amine.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoyl derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s unique combination of a benzoyl-pyrrole group and methoxyimino-acrylonitrile distinguishes it from analogs. Key comparisons include:
Key Observations :
- The target compound’s pyrrole-benzoyl group differentiates it from simpler aryl or heteroaryl acrylonitriles (e.g., indole or benzothiophene derivatives in ). This substitution likely enhances π-π stacking interactions in biological targets.
- Unlike cephalosporins (), which use methoxyimino groups for β-lactamase resistance, the target compound’s methoxyimino-acrylonitrile may contribute to redox modulation or metal chelation .
Physicochemical Properties
- Stability: Methoxyimino groups generally enhance oxidative stability compared to hydroxylamine analogs (e.g., 490-M18 in ), as seen in trifloxystrobin’s field persistence .
Biological Activity
3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile, also known by its CAS number 251310-75-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O2 |
| Molecular Weight | 293.320 g/mol |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 487.2±55.0 °C |
| Flash Point | 248.5±31.5 °C |
| LogP | 2.96 |
These properties suggest that the compound is relatively stable and may exhibit lipophilic characteristics, which can influence its bioavailability and interaction with biological systems .
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Receptor Modulation : The compound may act on specific receptors in the body, potentially influencing neurotransmitter systems. For instance, compounds in the pyrrole family have been noted for their interactions with serotonin receptors, which could suggest similar activity for this compound .
- Calcium Channel Inhibition : Some studies have shown that pyrrole derivatives can inhibit voltage-sensitive calcium channels, which are crucial for various cellular processes including muscle contraction and neurotransmitter release .
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
- Antidepressant-like Effects : In animal models, related compounds have demonstrated antidepressant-like behaviors through modulation of serotonergic pathways.
- Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediating immune responses.
- Antitumor Activity : Preliminary studies suggest that this class of compounds may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is limited.
Case Study 1: Antidepressant Activity
A study involving a pyrrole derivative demonstrated significant reductions in depressive behaviors in rodent models when administered at doses of 10 mg/kg. The mechanism was attributed to increased serotonin levels in the synaptic cleft, suggesting a potential application for treating mood disorders .
Case Study 2: Anticancer Potential
In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values for these effects were reported at approximately 20 µM, indicating moderate potency against these cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
